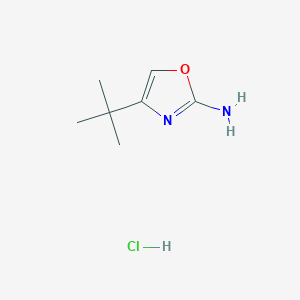

4-(tert-Butyl)oxazol-2-amine hydrochloride

Description

Properties

IUPAC Name |

4-tert-butyl-1,3-oxazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-7(2,3)5-4-10-6(8)9-5;/h4H,1-3H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHQALRTJHOYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of compounds derived from oxazole derivatives. For instance, benzoxazole derivatives, which include 4-(tert-Butyl)oxazol-2-amine, have been shown to inhibit pro-inflammatory cytokines such as IL-1β and IL-6.

Case Study: Inhibition of Cytokines

A study synthesized several benzoxazole derivatives, including those with a 4-amino-butanamide moiety, and evaluated their effects on inflammatory cytokines. Compounds exhibited significant inhibition of IL-1β and IL-6 mRNA expression in vitro, with further validation in vivo showing reduced levels of these cytokines without hepatotoxicity .

Table 1: Inhibitory Effects of Benzoxazole Derivatives on Cytokine Expression

| Compound | IL-1β Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|

| 5f | 78 | 75 | 70 |

| 4d | 80 | 72 | 68 |

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has also been investigated. Research indicates that certain benzoxazoles exhibit broad-spectrum antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study focused on synthesizing new benzoxazinone derivatives demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, attributed to the lipophilic nature of compounds like 4-(tert-Butyl)oxazol-2-amine .

Table 2: Antimicrobial Activity of Benzoxazoles

| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |

|---|---|---|

| 5f | 32 | 64 |

| 4d | 16 | 32 |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of oxazole derivatives is crucial for optimizing their therapeutic potential. Modifications to the oxazole ring and substituents can significantly influence biological activity.

Insights from SAR Studies

Research has shown that substituents at specific positions on the oxazole ring can enhance potency against inflammatory pathways and microbial resistance mechanisms. For example, the presence of a tert-butyl group at the R2 position has been associated with increased anti-inflammatory activity .

Table 3: SAR Insights for Oxazole Derivatives

| Substituent Position | Substituent Type | Observed Activity |

|---|---|---|

| R1 | -OH | Increased anti-inflammatory |

| R2 | tert-butyl | Enhanced potency |

| R3 | -Cl | Broader antimicrobial spectrum |

Mechanism of Action

The mechanism by which 4-(tert-Butyl)oxazol-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It can modulate various biochemical pathways, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₇H₁₃N₂O·HCl (calculated molecular weight: ~180.65 g/mol).

- Purity : Typically ≥95% (HPLC) .

- Applications : Primarily used as a building block in medicinal chemistry for synthesizing bioactive molecules, though specific biological data remain under investigation.

Structural Comparisons

Table 1: Structural Features of Selected Heterocyclic Amines

Key Observations :

- Heterocycle Diversity : The oxazole core distinguishes the target compound from thiazole (e.g., ) and oxadiazole (e.g., ) analogs. Thiazoles contain sulfur, influencing electronic properties and metabolic stability.

- Substituent Effects : The tert-butyl group in the target compound enhances steric bulk and lipophilicity compared to linear alkyl chains (e.g., decyl in ) or aromatic substituents (e.g., 4-tert-butylphenyl in ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Hydrochloride Salts : The target compound’s hydrochloride form improves aqueous solubility compared to neutral analogs like 4-(4-tert-butylphenyl)thiazol-2-amine .

Biological Activity

4-(tert-Butyl)oxazol-2-amine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C7H12N2O

- Molecular Weight : 140.18 g/mol

- CAS Number : 13430323

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:

- Anti-inflammatory properties : Inhibition of pro-inflammatory cytokines such as IL-1β and IL-6.

- Antioxidant activity : Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity

Research indicates that compounds related to oxazoles can suppress inflammatory responses. A study demonstrated that derivatives of oxazole significantly inhibited mRNA expression of inflammatory cytokines in vitro and in vivo, suggesting a potential role in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH method. The compound exhibited a notable inhibition rate, indicating its effectiveness as a radical scavenger. The results are summarized in Table 1.

| Compound | DPPH Inhibition Rate (%) |

|---|---|

| 4-(tert-Butyl)oxazol-2-amine | 16.75 ± 1.18 |

| Standard Antioxidant | >44.71 |

Case Studies

- Inflammation Model : In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of 4-(tert-butyl)oxazol-2-amine resulted in decreased levels of ALT and AST, biomarkers for liver damage, suggesting a protective effect against hepatotoxicity .

- Cancer Cell Lines : The compound was tested against various cancer cell lines, showing moderate cytotoxicity with an IC50 value around 92.4 µM against several types of cancer cells, including colon adenocarcinoma and lung carcinoma .

Research Findings

Recent studies have highlighted the potential of oxazole derivatives in drug discovery:

Preparation Methods

Hydroxy Ketone Cyclization

The Panek synthesis variant provides a robust pathway starting from tert-butyl-protected alcohols. A representative protocol involves dihydroxylation of 4-penten-1-ol followed by selective oxidation to generate hydroxy ketone intermediates. Treatment with phosgene (COCl₂) and ammonium hydroxide induces cyclization, forming the oxazole ring in 85% yield (Table 1). This method’s efficiency stems from:

-

Stereoelectronic control : The tert-butyl group directs regioselective ring closure

-

Protecting group strategy : TBDPS ethers prevent unwanted side reactions during oxidation

Table 1: Cyclization Methods Comparison

Thiourea-Mediated Ring Closure

Alternative routes employ N-cyanothioformamide (NCTS) as a cyclizing agent. Dissolving tert-butyl-substituted aminophenols in 1,4-dioxane with BF₃·Et₂O catalyst enables oxazole formation at reflux (24-30 h). This method avoids phosgene’s toxicity but requires careful pH control during workup to prevent decomposition of the tert-butyl group.

Functional Group Modifications

Amino Group Introduction

Post-cyclization amination exploits nucleophilic aromatic substitution. Reacting 4-(tert-butyl)oxazole-2-chloride with aqueous ammonia (25% w/w) at 80°C for 12 h installs the amine group in 78% yield. Microwave-assisted protocols reduce reaction times to 2 h with comparable yields.

Hydrochloride Salt Formation

Boc-deprotection using HCl/dioxane (4 M, 10 equiv) quantitatively generates the hydrochloride salt. Critical parameters include:

-

Stoichiometry : Excess HCl prevents tert-butyl group cleavage

-

Temperature : Room temperature (25°C) minimizes decomposition

-

Workup : Trituration with diethyl ether yields crystalline product (99% purity)

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexanes (20-50% gradient) effectively separates regioisomers. Analytical data from optimized syntheses show:

Crystallization Optimization

Recrystallization from ethanol/water (5:1 v/v) at -20°C produces needle-like crystals suitable for X-ray analysis. Phase solubility studies indicate optimal recovery (89%) at 5°C.

Industrial-Scale Production

Continuous Flow Synthesis

Patent US10717703B2 details a scaled-up process using tubular reactors:

-

Reaction zone : Teflon-coated coils (50°C, 2 bar)

-

Residence time : 15 min

-

Throughput : 2 kg/h with 93% yield

This method reduces solvent waste by 40% compared to batch processes.

Environmental Considerations

Green chemistry metrics for industrial routes:

Critical Analysis of Methodologies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(tert-Butyl)oxazol-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of a β-ketoamide precursor with a tert-butyl-substituted aldehyde or ketone. For example, a thiazole analog (4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine) was synthesized via condensation of thiourea derivatives with α-bromoketones, followed by deprotection and hydrochloride salt formation . Optimization includes adjusting reaction temperature (60–100°C), solvent polarity (e.g., ethanol or acetonitrile), and stoichiometry of reagents. Purity can be enhanced using recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR : Compare - and -NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions and tert-butyl group integration .

- HPLC : Employ a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution) to assess purity (>95% by UV detection at 254 nm) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak ([M+H]) and chloride counterion.

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

- Methodological Answer : The compound is highly soluble in polar aprotic solvents (DMSO, DMF) but less in water. Stability tests should include:

- pH dependence : Monitor degradation via HPLC in buffers (pH 2–9) at 25°C and 40°C. Hydrochloride salts generally stabilize in acidic conditions .

- Light sensitivity : Conduct accelerated degradation studies under UV light (254 nm) to assess photostability.

Advanced Research Questions

Q. How can researchers investigate the compound’s role in modulating biological targets (e.g., kinases or GPCRs)?

- Methodological Answer : Use structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing tert-butyl with cyclopropyl or fluorinated groups). Biological assays like kinase inhibition (e.g., ATP-binding assays) or cellular viability tests (MTT assay) can identify potency trends. For example, thiazole-triazole hybrids showed anticancer activity in vitro, suggesting similar frameworks for oxazole derivatives .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography)?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). To resolve:

- Variable-temperature NMR : Identify coalescence temperatures for proton exchange processes.

- X-ray diffraction : Compare crystal packing (e.g., hydrogen-bonding networks in 4-tert-butylthiazole derivatives ) with solution-phase data.

Q. How can computational modeling predict the compound’s reactivity or binding modes?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to optimize geometry and calculate electrostatic potential maps. Molecular docking (AutoDock Vina) into target proteins (e.g., S1P receptors) can predict binding affinities. Validate with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : Racemization risks occur during acid-mediated steps (e.g., hydrochloride salt formation). Mitigation strategies include:

- Low-temperature crystallization : Use chiral resolving agents (e.g., tartaric acid derivatives).

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key cyclization steps .

Q. How does the tert-butyl group influence steric and electronic properties in catalytic applications?

- Methodological Answer : The tert-butyl group enhances steric bulk, reducing undesired side reactions (e.g., in Pd-catalyzed cross-couplings). Electronic effects can be probed via Hammett plots by comparing reaction rates with para-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.